3-Fluoro-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Fluoro-5-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methoxycarbonyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(methoxycarbonyl)benzoic acid typically involves the following steps:
Esterification: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The ester can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in 3-Fluoro-5-(methoxycarbonyl)benzoic acid can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions, forming esters or reverting to the carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Methanol and sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Amino or thiol derivatives of the original compound.
Esterification Products: Various esters depending on the alcohol used.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the fluorine atom, which can enhance biological activity.
Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure with a trifluoromethyl group instead of a methoxycarbonyl group.
3-Fluoro-4-(methoxycarbonyl)benzoic acid: Similar structure with the methoxycarbonyl group at the fourth position.
3-Fluoro-5-(methyl)benzoic acid: Similar structure with a methyl group instead of a methoxycarbonyl group.
Uniqueness: 3-Fluoro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methoxycarbonyl group can also enhance the compound’s solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-5-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUQWJIUIYAPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646574 | |
Record name | 3-Fluoro-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660416-36-4 | |
Record name | 3-Fluoro-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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